2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a trifluoromethyl group. The unique structural features of this compound make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products , suggesting a broad range of potential targets.
Mode of Action
It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which form carbon-carbon bonds. This suggests that 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid may interact with its targets through this mechanism.
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways.
Result of Action
As a potential intermediate in the synthesis of various bioactive compounds , it could contribute to a wide range of biological effects depending on the specific compounds it helps to produce.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature and pH . Furthermore, its efficacy could be influenced by the presence of other compounds, which could interact with this compound or its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-(trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation reaction, where the pyridine derivative is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor to the boronic acid derivative, used in similar applications.
2-Bromo-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in cross-coupling reactions.
2-Chloro-4-(trifluoromethyl)pyridine: A structural isomer with different reactivity and applications.
Uniqueness: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical transformations .
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUNKVOTAZHNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622725 | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536693-96-6 | |
Record name | Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536693-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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